molecular formula C19H26N2 B14507041 N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine CAS No. 63637-47-8

N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine

Cat. No.: B14507041
CAS No.: 63637-47-8
M. Wt: 282.4 g/mol
InChI Key: JNKGQULQWZNGGO-UHFFFAOYSA-N
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Description

N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine is an organic compound with a complex structure It consists of a benzene ring substituted with a phenyl group and a 2-methylhexan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine typically involves multiple steps. One common method includes the alkylation of aniline derivatives with 2-methylhexan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or alcohols are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-2-hexanyl)-2-(1-piperidinyl)acetamide hydrochloride
  • N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride

Uniqueness

N~1~-(2-Methylhexan-2-yl)-N~1~-phenylbenzene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

63637-47-8

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-N-(2-methylhexan-2-yl)-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C19H26N2/c1-4-5-15-19(2,3)21(17-9-7-6-8-10-17)18-13-11-16(20)12-14-18/h6-14H,4-5,15,20H2,1-3H3

InChI Key

JNKGQULQWZNGGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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